N2-(4-butylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
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Description
N2-(4-butylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C25H32N6O and its molecular weight is 432.572. The purity is usually 95%.
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Scientific Research Applications
Synthesis of N-Heterocycles
N2-(4-butylphenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine can be involved in the synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines, showcasing moderate to excellent yields. These reactions demonstrate high levels of regio- and diastereoselectivity, which are crucial for creating specific molecular configurations for further research applications (Matlock et al., 2015).
Antimicrobial Activities
Derivatives of this compound have been synthesized and evaluated for antimicrobial activities. Some novel derivatives were found to possess good or moderate activities against test microorganisms, highlighting its potential in the development of new antimicrobial agents (Bektaş et al., 2007).
Luminescence Properties
The compound's derivatives can also play a role in the study of luminescent materials. Research into platinum(II) diimine complexes, for instance, has shown that certain derivatives can exhibit bright emissive properties in fluid solution, contributing to our understanding of light-emitting materials and their potential applications in optical devices and sensors (Hissler et al., 2000).
Larvicidal Activity
Further, derivatives have been prepared and shown significant larvicidal activity against third instar larvae, indicating potential uses in pest control strategies. The presence of electron-withdrawing groups attached to the benzyl ring was found to enhance this activity, offering insights into the design of more effective larvicidal compounds (Gorle et al., 2016).
Properties
IUPAC Name |
2-N-(4-butylphenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O/c1-3-5-6-20-9-13-22(14-10-20)27-24-28-23(26-21-11-7-19(4-2)8-12-21)29-25(30-24)31-15-17-32-18-16-31/h7-14H,3-6,15-18H2,1-2H3,(H2,26,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAORVEQSDJSGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)CC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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